molecular formula C22H23N3O2S B2803908 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 1705249-58-6

3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one

Katalognummer: B2803908
CAS-Nummer: 1705249-58-6
Molekulargewicht: 393.51
InChI-Schlüssel: XOGXXNAHLYEAGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted at position 1 with a piperidinyl group bearing a quinoxaline-2-yloxy moiety at the 4-position. The 3-position of the propan-1-one core is modified with a phenylsulfanyl group. Quinoxaline derivatives are known for diverse pharmacological properties, including anticancer and antimicrobial activities, while the sulfanyl group may enhance lipophilicity and binding affinity .

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions or coupling strategies to introduce the quinoxaline and phenylsulfanyl groups. Structural elucidation would rely on spectroscopic techniques (e.g., NMR, IR, mass spectrometry), as exemplified in similar propan-1-one derivatives .

Eigenschaften

IUPAC Name

3-phenylsulfanyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-22(12-15-28-18-6-2-1-3-7-18)25-13-10-17(11-14-25)27-21-16-23-19-8-4-5-9-20(19)24-21/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGXXNAHLYEAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one, also known by its CAS number 1705249-58-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

The molecular formula of this compound is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a molecular weight of 393.5 g/mol. The structure features a piperidine ring, quinoxaline moiety, and a phenylsulfanyl group, which contribute to its biological activity.

PropertyValue
CAS Number1705249-58-6
Molecular FormulaC₁₃H₂₃N₃O₂S
Molecular Weight393.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. A study on related piperidine derivatives showed promising results against various viruses, including HIV and HSV-1. For instance, derivatives of 3-phenylpiperidine demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1, suggesting that similar mechanisms may be applicable to our compound of interest .

Anticancer Properties

The anticancer potential of 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one has been evaluated through various in vitro assays. A study on β-aryl-β-mercapto ketones indicated significant cytotoxic effects on breast cancer cell lines (MCF-7), with some compounds showing higher efficacy than the reference drug Tamoxifen . The mechanism of action may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For example:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication and survival .
  • Regulation of Mcl-1 : The modulation of Mcl-1 through small molecules has been a focus in cancer therapy, as Mcl-1 is an anti-apoptotic protein that contributes to cancer cell survival .

Study on Cytotoxicity

A study conducted on various synthesized derivatives, including those related to our compound, revealed significant cytotoxicity against MCF-7 cells. The compounds were tested using the MTT assay, which indicated that many had low toxicity towards normal cells while maintaining high efficacy against cancer cells .

In Vivo Studies

While most current research focuses on in vitro evaluations, future studies should aim to assess the in vivo efficacy and safety profile of 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one. Such studies are essential for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one exhibit significant anticancer properties. For instance, quinoxaline derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the piperidine moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes .

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders. Quinoxaline derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or exhibit activity on dopamine receptors, which may be beneficial in treating conditions like depression and anxiety .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound. Similar phenylsulfanyl compounds have demonstrated antibacterial and antifungal activities against a range of pathogens. This suggests that 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one could serve as a lead compound for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one involves several key steps:

  • Formation of Quinoxaline Derivative : Starting from commercially available quinoxaline precursors, various synthetic routes can be employed to introduce the piperidine moiety.
  • Sulfur Functionalization : The introduction of the phenylsulfanyl group is typically achieved through nucleophilic substitution reactions or coupling reactions involving sulfur-containing reagents.
  • Final Assembly : The final product is obtained through condensation reactions between the synthesized quinoxaline derivative and the piperidine derivative.

These synthetic strategies not only provide access to the target compound but also allow for the exploration of structural modifications to enhance biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored a series of quinoxaline derivatives, including compounds structurally related to 3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one. The results showed that these compounds exhibited potent cytotoxicity against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 2: Neuropharmacological Investigation

Another research effort focused on the neuropharmacological properties of similar piperidine derivatives. The study indicated that these compounds could significantly enhance serotonin levels in animal models, suggesting potential for treating mood disorders.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Impact: The quinoxaline and phenylsulfanyl groups in the target compound contrast with the thiazolidin and benzylidene amino groups in the AAP series. Quinoxaline’s aromaticity and electron-deficient nature may favor interactions with DNA or kinases, whereas thiazolidin’s sulfur-containing ring in AAP compounds enhances antimicrobial activity .
  • Synthetic Efficiency : Microwave-assisted synthesis (used in AAP derivatives) improves reaction speed and yield compared to conventional methods, which may apply to the target compound’s optimization .

Pharmacological and Physicochemical Properties

  • Bioactivity: While the AAP series demonstrated in vitro antimicrobial activity (e.g., against S. aureus and E. coli), quinoxaline-containing analogs are more commonly associated with anticancer or kinase inhibitory activity due to their planar aromatic structure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.